molecular formula C24H22FN3O4 B15154006 (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

Cat. No.: B15154006
M. Wt: 435.4 g/mol
InChI Key: DSGFQBBWFVTEDI-RBZFPXEDSA-N
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Description

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a synthetic organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones.

    Quinoline ring construction: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functional group modifications: Introduction of the dimethoxyphenyl and fluorophenyl groups can be done through substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules and its potential as a biochemical probe.

Medicine

In medicinal chemistry, pyrazoloquinoline derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]quinoline derivatives: These compounds share the core structure and may have similar biological activities.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group may exhibit similar chemical reactivity and biological properties.

    Fluorophenyl derivatives: The presence of the fluorophenyl group can influence the compound’s pharmacokinetics and binding affinity.

Uniqueness

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H22FN3O4

Molecular Weight

435.4 g/mol

IUPAC Name

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H22FN3O4/c1-31-18-8-7-12(11-19(18)32-2)13-9-16-21(17(29)10-13)20(14-5-3-4-6-15(14)25)22-23(26-16)27-28-24(22)30/h3-8,11,13,20H,9-10H2,1-2H3,(H3,26,27,28,30)/t13-,20-/m0/s1

InChI Key

DSGFQBBWFVTEDI-RBZFPXEDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC=CC=C5F)C(=O)C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=CC=C5F)C(=O)C2)OC

Origin of Product

United States

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